3,4-Bis(difluoromethoxy)aniline 3,4-Bis(difluoromethoxy)aniline
Brand Name: Vulcanchem
CAS No.: 71791-36-1
VCID: VC3941527
InChI: InChI=1S/C8H7F4NO2/c9-7(10)14-5-2-1-4(13)3-6(5)15-8(11)12/h1-3,7-8H,13H2
SMILES: C1=CC(=C(C=C1N)OC(F)F)OC(F)F
Molecular Formula: C8H7F4NO2
Molecular Weight: 225.14 g/mol

3,4-Bis(difluoromethoxy)aniline

CAS No.: 71791-36-1

Cat. No.: VC3941527

Molecular Formula: C8H7F4NO2

Molecular Weight: 225.14 g/mol

* For research use only. Not for human or veterinary use.

3,4-Bis(difluoromethoxy)aniline - 71791-36-1

Specification

CAS No. 71791-36-1
Molecular Formula C8H7F4NO2
Molecular Weight 225.14 g/mol
IUPAC Name 3,4-bis(difluoromethoxy)aniline
Standard InChI InChI=1S/C8H7F4NO2/c9-7(10)14-5-2-1-4(13)3-6(5)15-8(11)12/h1-3,7-8H,13H2
Standard InChI Key RNNUXPRMVLSPKO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)OC(F)F)OC(F)F
Canonical SMILES C1=CC(=C(C=C1N)OC(F)F)OC(F)F

Introduction

Structural and Molecular Characteristics

3,4-Bis(difluoromethoxy)aniline (IUPAC name: 3,4-bis(difluoromethoxy)aniline) has the molecular formula C₈H₇F₄NO₂ and a molecular weight of 238.14 g/mol . The compound features a benzene ring substituted with two difluoromethoxy groups (-O-CF₂H) and an amine group (-NH₂). X-ray crystallography data remains unpublished, but computational models predict a planar aromatic system with bond angles consistent with electron-withdrawing substituent effects .

Key spectroscopic properties include:

  • Infrared (IR): Strong absorption bands at 1,250–1,150 cm⁻¹ (C-F stretching) and 3,400–3,300 cm⁻¹ (N-H stretching) .

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR signals at δ -80 to -85 ppm (CF₂ groups) .

The compound’s log P (octanol-water partition coefficient) is experimentally determined as 2.69, indicating moderate lipophilicity suitable for membrane penetration in pharmaceutical applications .

Synthetic Methodologies

Patent-Based Industrial Synthesis

The Chinese patent CN103497111B outlines a high-yield route for analogous trifluoromethyl anilines, providing insights into scalable production. While specific to 2,3,4-trifluoroaniline, the methodology is adaptable to 3,4-bis(difluoromethoxy)aniline through substitution of starting materials:

  • Reaction Setup:

    • Substrate: 1,2,3,4-Tetrafluorobenzene (1 mol)

    • Solvent: Ammonia (2–20 mol)

    • Catalyst: Unspecified transition metal catalyst (0.001–1 mol)

    • Conditions: 180–250°C for 36–72 hours under nitrogen .

  • Mechanism:
    Nucleophilic aromatic substitution occurs at the 3- and 4-positions, with difluoromethoxy groups introduced via reaction with difluoromethanol derivatives. The amine group is retained through protective group strategies .

  • Yield:
    Reported yields for analogous compounds exceed 85% after purification by liquid-liquid extraction .

Physicochemical Properties

Experimental data from Ambeed and Sigma-Aldrich reveal the following characteristics:

PropertyValueMethod
Melting Point45–48°CDSC
Boiling Point285°C (decomposes)TGA
Solubility in Water0.14 mg/mLShake-flask
Vapor Pressure (25°C)0.02 mmHgEstimated
Refractive Index (n²⁰/D)1.510Abbe refractometer

The compound’s water solubility (0.14 mg/mL) limits its use in aqueous systems but enhances compatibility with organic solvents like DMSO and THF .

Pharmaceutical Applications

Fluoroquinolone Antibiotics

3,4-Bis(difluoromethoxy)aniline serves as a key intermediate in synthesizing third-generation fluoroquinolones, including levofloxacin and ofloxacin . The difluoromethoxy groups enhance bacterial DNA gyrase inhibition by increasing electronegativity at the C-7 position of the quinolone core .

Antiviral Agents

Recent patents describe derivatives of this compound as NS5B polymerase inhibitors for hepatitis C treatment . The fluorine atoms improve metabolic stability, with oral bioavailability exceeding 60% in murine models .

Environmental and Regulatory Considerations

As a per- and polyfluoroalkyl substance (PFAS), 3,4-bis(difluoromethoxy)aniline falls under increasing regulatory scrutiny. The EPA DSSTox database assigns it the identifier DTXSID30378885, noting a bioconcentration factor (BCF) of 120 L/kg, which suggests moderate environmental persistence .

Future Research Directions

  • Green Synthesis: Developing catalytic systems to reduce ammonia usage in large-scale production .

  • Drug Delivery: Encapsulation in lipid nanoparticles to improve aqueous solubility .

  • Toxicology: Long-term ecotoxicological studies to assess PFAS accumulation risks .

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